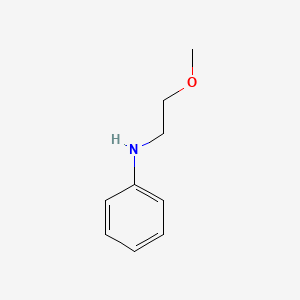

N-(2-methoxyethyl)aniline

Vue d'ensemble

Description

N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a liquid at room temperature .

Molecular Structure Analysis

This compound contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 ether (aliphatic) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of N-Heterocyclic Carbenes : N-(2-methoxyethyl)aniline has been utilized in developing new N-heterocyclic carbenes (NHCs), a significant area of research in organic chemistry. A study by Meiries and Nolan (2013) highlights a straightforward approach for the synthesis of methoxylated anilines to access methoxylated NHCs, offering novel chemical properties and reactivity for diverse applications (Seb́astien Meiries & S. Nolan, 2013).

Investigation of Vibrational and Chemical Reactivity : Subi et al. (2022) conducted a comprehensive study on the structural, vibrational, and chemical reactivity of 4-Methoxy-N-(nitrobenzylidene)-aniline. This research provides in-depth knowledge about these compounds' antimicrobial activity and molecular dynamics simulation (E. Bravanjalin Subi et al., 2022).

Antioxidant Activities : Computational modeling and analysis of N-(methoxysalicylidene) anilines, including this compound, revealed their antioxidant activities. This study by Demehin (2021) demonstrates the potential of these compounds as antioxidants, contributing to their diverse applications in chemistry and biology (Demehin, A. I., 2021).

Spectroscopic and Theoretical Studies : Research by Finazzi et al. (2003) on substituted N-phenoxyethylanilines, closely related to this compound, provides insights into their vibrational, geometrical, and electronic properties. This understanding is crucial for exploring their practical applications in various scientific domains (Mirta Finazzi et al., 2003).

Applications in Materials and Pharmaceuticals

Formation of Metal Complexes : Sekhar et al. (2019) investigated the formation of copper and ruthenium complexes with 2,6 di methoxy Aniline dithiocarbamate, demonstrating the compound's potential in creating metal-chelating compounds for industrial, agricultural, and medicinal applications (A. S. Sekhar et al., 2019).

Molecular Structure and Spectroscopy : Studies like that by Efil and Bekdemir (2014) on 4-Methoxy-N-(3-phenylallylidene) aniline, related to this compound, help understand these compounds' molecular structures and spectroscopic properties. This information is crucial for their application in the development of new pharmaceuticals and materials (Kürşat Efil & Yunus Bekdemir, 2014).

Environmental and Catalytic Applications

Oxidative Conversion in Organic Synthesis : Manjunatha et al. (2016) explored the oxidative conversion of anilines like p-methoxyaniline to azobenzenes, highlighting its importance in organic synthesis and potential applications in manufacturing dyes, medicinals, and plastics (A. Manjunatha et al., 2016).

Formation of Polyaniline Derivatives : Luo et al. (2011) systematically investigated the formation of polymers from aniline and its derivatives, including methoxy-substituted aniline. The study provides valuable insights into the applications of these compounds in the field of polymer science (C. Luo et al., 2011).

Catalytic Reactions and Surface Interactions : Ivanova et al. (2001) studied aniline alkylation with methanol on zeolite H–Y, providing insights into catalytic reactions and surface interactions, crucial for chemical industry processes (I. Ivanova et al., 2001).

Safety and Hazards

N-(2-methoxyethyl)aniline is classified under GHS05 (corrosion) and GHS07 (harmful). It has hazard statements H302, H312, H315, H318, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

N-(2-methoxyethyl)aniline is a chemical compound with the molecular formula C9H13NO Aniline-based compounds like this compound have been found to be efficient stabilizers for nitrocellulose-based propellants .

Mode of Action

It’s known that aniline-based compounds can interact with nitrocellulose, a common ingredient in solid energetic materials . The interaction between these compounds and nitrocellulose can influence the thermal stability of the mixtures .

Biochemical Pathways

The compound’s role as a stabilizer suggests it may interact with the decomposition pathways of nitrocellulose-based propellants .

Result of Action

The primary result of this compound’s action is its stabilizing effect on nitrocellulose-based propellants . This interaction can enhance the thermal stability of these mixtures, potentially extending their storage lifetime .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and humidity conditions can affect the decomposition rate of nitrocellulose-based propellants . Therefore, the stabilizing effect of this compound may vary depending on these environmental conditions.

Analyse Biochimique

Biochemical Properties

It is known that aniline-based compounds can interact with various enzymes and proteins

Cellular Effects

It is known that aniline-based compounds can affect various cellular processes

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that aniline-based compounds can affect the thermal stability of nitrocellulose mixtures

Propriétés

IUPAC Name |

N-(2-methoxyethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTMNDFFWSZHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903135 | |

| Record name | NoName_3732 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

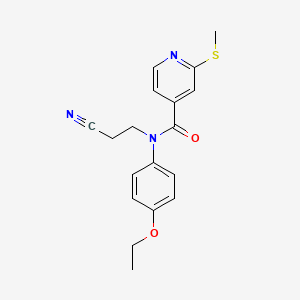

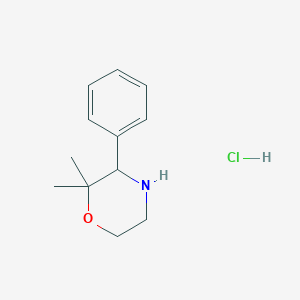

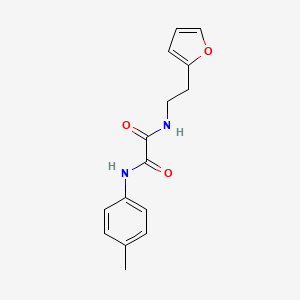

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2754065.png)

![5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754066.png)

![1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2754068.png)

![N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2754076.png)

![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)

![4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2754085.png)